![molecular formula C13H15ClN2O3S B5873358 3-[(2-CHLORO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE](/img/structure/B5873358.png)
3-[(2-CHLORO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-CHLORO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE is a complex organic compound characterized by the presence of a chloronitrophenyl group, a pyrrolidinyl group, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-CHLORO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE typically involves multiple steps, including the introduction of the chloronitrophenyl group and the formation of the pyrrolidinyl-propanone structure. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the chloronitrophenyl group through nucleophilic substitution reactions.
Thioether Formation: Formation of the sulfanyl linkage by reacting a thiol with a halogenated precursor.
Pyrrolidinyl Group Introduction: Incorporation of the pyrrolidinyl group through amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-CHLORO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloronitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products
Oxidation: Formation of more oxidized derivatives of the nitrophenyl group.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of substituted derivatives of the chloronitrophenyl group.
Scientific Research Applications
3-[(2-CHLORO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[(2-CHLORO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE involves its interaction with specific molecular targets. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-BROMO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE
- 3-[(2-CHLORO-4-METHOXYPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE
Uniqueness
3-[(2-CHLORO-4-NITROPHENYL)SULFANYL]-1-(1-PYRROLIDINYL)-1-PROPANONE is unique due to the presence of both a chloronitrophenyl group and a pyrrolidinyl group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(2-chloro-4-nitrophenyl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3S/c14-11-9-10(16(18)19)3-4-12(11)20-8-5-13(17)15-6-1-2-7-15/h3-4,9H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDZYSNFPGYTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCSC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
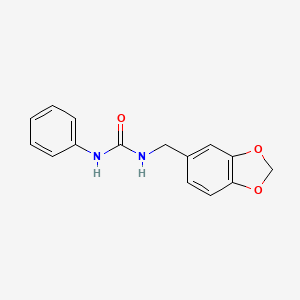
![N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)
![N-[ethyl(phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5873288.png)
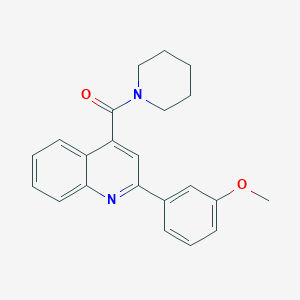
![N-({N'-[(E)-(3-Hydroxyphenyl)methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide](/img/structure/B5873294.png)
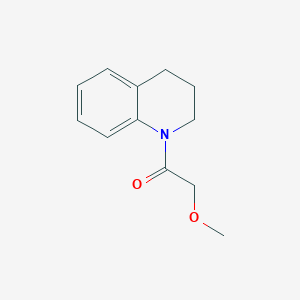
![2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)
![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
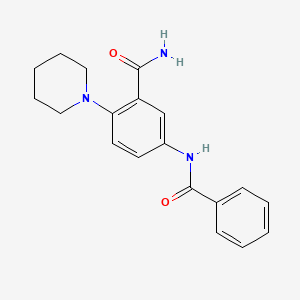

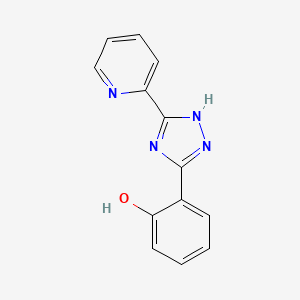
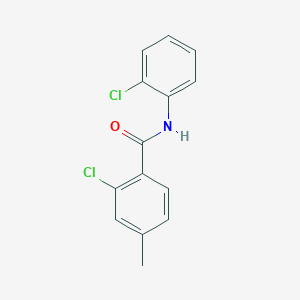
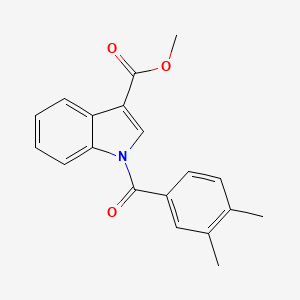
![3-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5873374.png)
